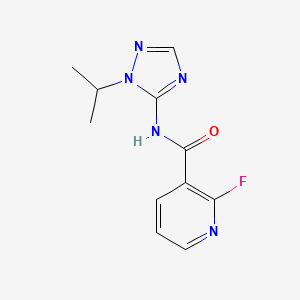
1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane is a synthetic organic compound characterized by its unique structural features, including a fluorosulfonyloxy group attached to a phenyl ring and an imino-oxothiolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorosulfonyloxyphenyl Intermediate: This step involves the introduction of the fluorosulfonyloxy group onto a phenyl ring. This can be achieved through a sulfonylation reaction using fluorosulfonic acid or its derivatives.
Cyclization to Form the Imino-Oxothiolane Moiety: The intermediate is then subjected to cyclization reactions to form the imino-oxothiolane structure. This step may involve the use of reagents such as thiolanes and imines under specific reaction conditions, including controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imino-oxothiolane moiety may also interact with biological molecules, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorosulfonyloxyphenyl)imino-1-oxothiolane: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
1-(4-Methoxysulfonyloxyphenyl)imino-1-oxothiolane: Contains a methoxysulfonyloxy group.
1-(4-Nitrosulfonyloxyphenyl)imino-1-oxothiolane: Contains a nitrosulfonyloxy group.
Uniqueness
1-(4-Fluorosulfonyloxyphenyl)imino-1-oxothiolane is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and potential biological activity. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)imino-1-oxothiolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c11-18(14,15)16-10-5-3-9(4-6-10)12-17(13)7-1-2-8-17/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPHUSUGLCVPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)OS(=O)(=O)F)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)
![3-fluoro-4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2758043.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)
![5-methoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2758047.png)
![3-[3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamido]benzoicacid](/img/structure/B2758051.png)

![ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2758054.png)


![2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2758057.png)
![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758059.png)



